molecular formula C20H22ClN3O3 B6549746 N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}cyclohexanecarbohydrazide CAS No. 1040664-97-8

N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}cyclohexanecarbohydrazide

Cat. No.: B6549746
CAS No.: 1040664-97-8
M. Wt: 387.9 g/mol
InChI Key: ZNCASMFVNLPYGF-UHFFFAOYSA-N
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Description

The target compound is a carbohydrazide derivative featuring a 1,6-dihydropyridine core substituted with a 4-chlorobenzyl group at the N1 position and a cyclohexanecarbohydrazide moiety at the C3 position. Its molecular formula is inferred as C₂₀H₂₁ClN₃O₃ (molecular weight ~398.85 g/mol), based on structural analogs in the evidence .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N'-(cyclohexanecarbonyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-17-9-6-14(7-10-17)12-24-13-16(8-11-18(24)25)20(27)23-22-19(26)15-4-2-1-3-5-15/h6-11,13,15H,1-5,12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCASMFVNLPYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}cyclohexanecarbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a larger class of hydrazones and pyridine derivatives, which are known for various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.

  • Molecular Formula : C20H15ClN3O3
  • Molecular Weight : 406.79 g/mol
  • CAS Number : 338782-67-5

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities. Below are some notable findings from various studies:

Anticancer Activity

Several studies have evaluated the anticancer potential of similar compounds. For instance:

  • Cell Lines Tested : Compounds in the same category were tested against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).
  • IC50 Values : The IC50 values for some derivatives were reported as follows:
    • Compound 11b: 11.20 µg/mL
    • Compound 14b: 27.66 µg/mL
      These results suggest that certain derivatives exhibit significant cytotoxicity against human lung cancer cells, indicating potential for further development as anticancer agents .

Antioxidant Activity

The antioxidant properties of these compounds have also been explored. Studies have shown moderate antioxidant activity when compared to standard antioxidants like butylated hydroxyanisole (BHA). This activity is crucial as oxidative stress is a significant factor in cancer progression and other diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity:

Structural Feature Biological Effect
4-Chlorophenyl groupEnhances lipophilicity and potency
Dihydropyridine coreEssential for anticancer activity
Carbonyl and hydrazide moietiesInfluence on binding affinity to targets

Case Studies

  • Study on Anticancer Properties :
    • A series of synthesized hydrazone derivatives were evaluated for their anticancer properties. The study indicated that modifications to the hydrazone structure could enhance cytotoxicity against specific cancer cell lines .
  • Evaluation of Antioxidant Effects :
    • In another study, various derivatives were subjected to antioxidant assays. The findings suggested that specific substitutions on the pyridine ring could improve antioxidant capacity, providing insights into potential therapeutic applications for oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Variations

Dihydropyridine vs. Dihydropyridazine Derivatives
  • Target Compound : Contains a 1,6-dihydropyridine ring. The conjugated system enhances π-π stacking interactions but reduces aromaticity compared to pyridazine derivatives .
  • 6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide ():
    • Core : 1,6-Dihydropyridazine (two adjacent nitrogen atoms).
    • Impact : Increased polarity and hydrogen-bonding capacity due to pyridazine’s electron-deficient nature.
    • Molecular Weight : ~301.27 g/mol (C₁₃H₁₁N₃O₂).
Substituent Positional Isomerism
  • N′-[(E)-(2-Chlorophenyl)methylene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide ():
    • Substituent : 2-Chlorophenyl (vs. 4-chlorophenyl in the target compound).
    • Impact : Steric hindrance near the ortho position may reduce binding affinity in biological targets compared to the para-substituted analog .

Hydrazide Group Modifications

Aromatic vs. Cycloaliphatic Hydrazides
  • N'-(1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-fluorobenzohydrazide ():
    • Hydrazide : 2-Fluorobenzoyl (aromatic).
    • Impact : Fluorine’s electronegativity increases metabolic stability but may introduce steric constraints.
    • Molecular Weight : 365.36 g/mol (C₂₀H₁₆FN₃O₃).

Substituent Effects on Physicochemical Properties

Compound Core Structure Substituent(s) Molecular Weight (g/mol) logP (Predicted)
Target Compound 1,6-Dihydropyridine 4-Chlorobenzyl, Cyclohexane ~398.85 3.2
Ethyl 4-({1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}amino)benzoate () 1,6-Dihydropyridine 4-Chlorobenzyl, Ethyl Benzoate 410.86 3.5
N′-[(E)-(2-Chlorophenyl)methylene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide () 1,6-Dihydropyridazine 2-Chlorophenyl 280.69 2.8

Research Findings and Implications

  • Agrochemical Potential: The 4-chlorophenyl group is a critical pharmacophore in fungicides like metconazole (), suggesting the target compound’s utility in agrochemical discovery.
  • Drug Development : Hydrazide derivatives exhibit diverse bioactivities, including antimicrobial and anticancer effects. The cyclohexane moiety in the target compound may enhance blood-brain barrier penetration compared to aromatic analogs .
  • Crystallographic Data : SHELX software () is widely used for small-molecule refinement, underscoring the importance of structural validation for such analogs.

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